molecular formula C10H11N2NaO4 B1139156 Stavudine (sodium) CAS No. 134624-73-0

Stavudine (sodium)

Cat. No. B1139156
M. Wt: 246.2
InChI Key:
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Description

Stavudine is a dideoxynucleoside used in the treatment of HIV infection . It is a synthetic thymidine nucleoside analogue, active against the human immunodeficiency virus (HIV) .


Synthesis Analysis

An elegant multistep continuous flow synthesis for stavudine (d4T), a potent nucleoside chemotherapeutic agent for human immunodeficiency virus, acquired immunodeficiency syndrome (AIDS) and AIDS-related conditions has been demonstrated .


Molecular Structure Analysis

The molecular formula of Stavudine is C10H12N2O4 . The average molecular weight is 224.213 Da and the monoisotopic mass is 224.079712 Da .


Chemical Reactions Analysis

Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1). It is phosphorylated to active metabolites that compete for incorporation into viral DNA .


Physical And Chemical Properties Analysis

Stavudine has a chemical formula of C10H12N2O4 and an average molecular weight of 224.2133 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

  • Controlled Release and Enhanced Bioavailability : Stavudine has been formulated into controlled-release floating matrix tablets to prolong gastric residence time and increase bioavailability, addressing the issue of rapid gastrointestinal transit and incomplete drug release (Vidyadhara et al., 2012).

  • Transdermal Delivery : Research has explored transfersomal formulations for enhanced transdermal delivery of Stavudine. These formulations showed promising results in terms of improved transdermal flux and decreased lag time, suggesting potential as an effective delivery vehicle (Dhakar, 2021).

  • Isolation from Biological Fluids : A method has been developed for isolating Stavudine from biological fluids like urine and blood plasma. This method is critical for pharmacokinetic studies and drug monitoring (Borodina et al., 2021).

  • Low-Dose Efficacy in HIV Treatment : A systematic review of clinical trials showed that low doses of Stavudine are effective in HIV-1 treatment. This finding is significant for developing countries where Stavudine is widely used due to its low cost (Hill et al., 2007).

  • Sustained Release Tablets : Stavudine has been developed into sustained-release tablets to improve patient compliance by reducing the frequency of administration and side effects associated with burst release (Kambham & Bonnoth, 2016).

  • Early Use in HIV Treatment : Stavudine's history in the treatment of HIV/AIDS has been highlighted, emphasizing its role as a mainstay in initial antiretroviral combination therapy (Martin et al., 2010).

  • Oral Absorption Studies : Studies on the carrier-mediated intestinal transport of Stavudine in rat and rabbit preparations have provided insights into its pharmacokinetics and bioavailability after oral dosing (Waclawski & Sinko, 1996).

  • Effect on Cellular Uptake by Human Monocyte-Macrophages : Research has shown that the cellular uptake of Stavudine by human monocyte/macrophages is influenced by lipid composition and cholesterol concentration in liposomes, which is crucial for targeted drug delivery (Katragadda et al., 2000).

Safety And Hazards

Stavudine has a toxic effect on mitochondria, which can result in various serious side effects—particularly lactic acidosis, lipoatrophy, and peripheral neuropathy . It also has potential serious or life-threatening effects on the liver or pancreas . Safety measures include using personal protective equipment, avoiding dust formation, and avoiding breathing vapours, mist, or gas .

Future Directions

Stavudine is currently used only in a small and highly selected group of patients due to its high toxicity levels . The World Health Organization (WHO) recommends stavudine to be phased out due to its high toxicity levels . If the drug must be used, it is recommended to use low dosages to reduce the occurrence of side effects .

properties

IUPAC Name

sodium;[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N2O4.Na/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;/h2-4,7-8H,5H2,1H3,(H,11,14,15);/q-1;+1/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPETYOHVRRLVHG-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stavudine (sodium)

Citations

For This Compound
6
Citations
D Kumar, V Dave, S Lewis, B Parmar… - International journal of …, 2010 - core.ac.uk
The aim of the present study was to formulate once daily sustained release matrix tablets of Stavudine to increase therapeutic efficacy, reduce frequency of administration and improve …
Number of citations: 28 core.ac.uk
V Gavini, MS Murthy, PK Kumar… - Research Journal of …, 2014 - researchgate.net
Stavudine (D4T, thymidine) is an FDA-approved drug for clinical use in the treatment of HIV infection, AIDS and AIDS-related conditions either alone or in combination with other …
Number of citations: 7 www.researchgate.net
A Kumar - 2011 - search.proquest.com
Background and objective: Stavudine, a nucleoside analogue of thymidine used in the treatment of HIV. Stavudine has short half life of 2.3 hours and is taken twice daily in large number …
Number of citations: 0 search.proquest.com
JS Patil, MV Kamalapur, SC Marapur… - Indian J Pharm Edu …, 2012 - ijper.org
Prolonged release drug delivery system of stavudine was made by ionotropic gelation and polyelectrolyte complexation technique. Cross-linking reinforced chitosan-Alginate complex …
Number of citations: 9 www.ijper.org
T Srikrishna - saudijournals.com
Gastroretentive systems can remain in the gastric region for several hours and hence significantly prolong the gastric residence time of drugs. Prolonged gastric retention improves …
Number of citations: 3 saudijournals.com
JXJ Soh, RKH Goh, S Zheng - … Journal of Case Reports in Internal …, 2019 - ncbi.nlm.nih.gov
Acquired causes of Fanconi syndrome in adults are usually due to drugs, toxins or paraproteinaemias. Infectious causes are rarely described. We report a case of invasive …
Number of citations: 2 www.ncbi.nlm.nih.gov

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